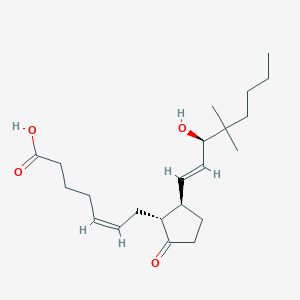

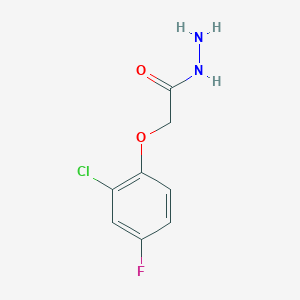

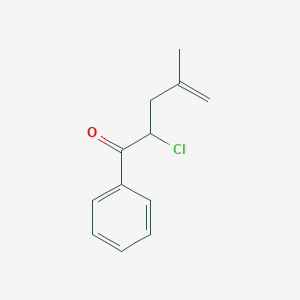

![molecular formula C22H28O6 B158859 (Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid CAS No. 54382-74-0](/img/structure/B158859.png)

(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid

Descripción general

Descripción

The compound is a complex organic molecule with multiple functional groups. It has three hydroxy (-OH) groups, a butenyl group, a phenoxy group, and a cyclopentyl ring. The presence of multiple stereocenters indicates that this compound could exist in various stereoisomers .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group or creating a new stereocenter. The exact synthesis pathway would depend on the desired stereochemistry .Molecular Structure Analysis

The molecule’s structure can be analyzed using the Cahn-Ingold-Prelog rules to assign R/S labels to each stereocenter . The molecule’s conformation could also be studied using techniques like X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and stereochemistry. For example, the presence of hydroxy groups could enhance its solubility in water .Aplicaciones Científicas De Investigación

Isolation and Characterization in Antiglaucoma Agents

A study by (Jaggavarapu et al., 2020) focused on the isolation, characterization, and docking studies of a similar compound, (Z)-isopropyl 7-((1R, 2R, 3R, 5S)-2-((1E, 3Z)-3-fluoro-4-phenoxybuta-1, 3-dienyl)-3, 5-dihydroxycyclopentyl) hept-5-enoate, found as an impurity in Tafluprost, an antiglaucoma agent. The study provided insights into its synthesis and potential anti-glaucoma properties.

Gastric Antisecretory and Gastrointestinal Motility

Research by (Rosenkranz et al., 1989) explored the effects of natural and unnatural allenic isomers and degradation products of enprostil, a compound structurally related to the queried compound. They found that the natural R-allenic isomer of enprostil was the most potent antisecretory compound, influencing gastric acid secretion and gastrointestinal motility in rats.

Synthesis and Pharmacological Evaluation

A study by (Das et al., 1988) discussed the synthesis and pharmacological evaluation of various heptenoic acid derivatives. They found that specific derivatives were selective TxA2 antagonists at the platelet and pulmonary thromboxane receptors.

Reactivity in Pharmaceutical Formulations

In research by (Kenley et al., 1986), the reactivity of enprostil stereoisomers in soft elastic gelatin capsules was studied. Enprostil, chemically similar to the queried compound, showed no significant enantioselectivity in its degradation within the soft elastic gelatin capsule formulation.

Inhibition of Catecholamine Secretion

A study by (Ding et al., 2010) identified compounds from Conyza canadensis that inhibited catecholamine secretion in cultured bovine adrenal medullary cells. This research provides an example of the potential biological activity of compounds structurally similar to the queried compound.

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXKJZCRLQWIIN-OMIHVFMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

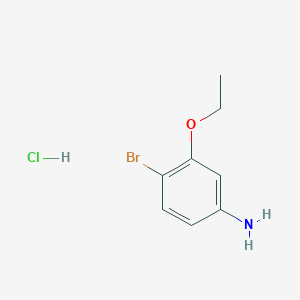

![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)